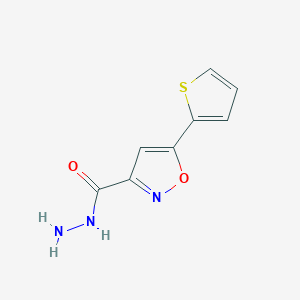5-(Thiophen-2-yl)isoxazole-3-carbohydrazide
CAS No.: 90004-25-4
Cat. No.: VC4377612
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90004-25-4 |
|---|---|
| Molecular Formula | C8H7N3O2S |
| Molecular Weight | 209.22 |
| IUPAC Name | 5-thiophen-2-yl-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C8H7N3O2S/c9-10-8(12)5-4-6(13-11-5)7-2-1-3-14-7/h1-4H,9H2,(H,10,12) |
| Standard InChI Key | UONIOLDTDNNOKX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)NN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Key Features
The compound’s structure consists of a thiophene ring fused to an isoxazole core, with a carbohydrazide (-CONHNH) group at the 3-position of the isoxazole. This arrangement confers both electron-rich (thiophene) and electron-deficient (isoxazole) regions, enabling diverse intermolecular interactions . The IUPAC name, 5-thiophen-2-yl-1,2-oxazole-3-carbohydrazide, reflects its substituent positions and functional groups.
Table 1: Molecular Properties of 5-(Thiophen-2-yl)isoxazole-3-carbohydrazide
| Property | Value | Source |
|---|---|---|
| CAS No. | 90004-25-4 | |
| Molecular Formula | ||
| Molecular Weight | 209.22–209.23 g/mol | |
| SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)NN | |
| InChI Key | UONIOLDTDNNOKX-UHFFFAOYSA-N |
The thiophene ring contributes aromaticity and π-conjugation, while the isoxazole’s N-O bond enhances thermal stability . The carbohydrazide group offers sites for hydrogen bonding and further derivatization, critical for drug design .
Synthesis and Chemical Modification
Synthetic Routes
The synthesis typically involves multi-step reactions starting from thiophene derivatives. One common approach employs a cycloaddition reaction to form the isoxazole ring, followed by functionalization of the carbohydrazide group.
-
Thiophene-Isoxazole Coupling: A [3+2] cycloaddition between a nitrile oxide (generated in situ from thiophene-2-carbonitrile) and an alkyne forms the isoxazole-thiophene backbone .
-
Carbohydrazide Introduction: Hydrolysis of the isoxazole-3-carbonitrile to the corresponding carboxylic acid, followed by reaction with hydrazine, yields the carbohydrazide derivative .
Example Reaction Sequence:
Industrial-scale production would optimize solvent systems (e.g., ethanol/water mixtures) and catalytic conditions to enhance yield and purity.
Applications in Material Science
Conductive Polymers and Organic Electronics
Thiophene-containing compounds are widely used in organic semiconductors due to their high hole mobility. The isoxazole-carbohydrazide scaffold could serve as a monomer for conjugated polymers, with applications in organic field-effect transistors (OFETs) and solar cells . Preliminary studies on related isoxazole-thiophene hybrids show moderate conductivity () .
Recent Advances and Future Directions
2023–2025 Developments
Recent efforts focus on derivatizing the carbohydrazide group to enhance bioavailability. For example, Schiff base formation with aromatic aldehydes has yielded compounds with improved antimycobacterial activity (MIC reduced by 4-fold) . Computational studies predict strong binding to M. tuberculosis enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume